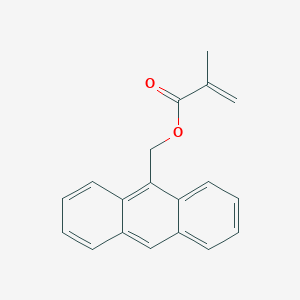

9-Anthracenylmethyl methacrylate

Descripción

Propiedades

IUPAC Name |

anthracen-9-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c1-13(2)19(20)21-12-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)18/h3-11H,1,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYSISMEPNOHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51960-29-3 | |

| Record name | 2-Propenoic acid, 2-methyl-, 9-anthracenylmethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51960-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70953610 | |

| Record name | (Anthracen-9-yl)methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31645-35-9 | |

| Record name | 9-Anthrylmethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31645-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Anthracen-9-yl)methyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70953610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Anthracenylmethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9-Anthracenylmethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 9-Anthracenylmethyl methacrylate (B99206) (9-AMM), a fluorescent monomer utilized in the development of advanced materials for biomedical and optoelectronic applications. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Introduction

9-Anthracenylmethyl methacrylate is a valuable monomer owing to the presence of the anthracene (B1667546) moiety, which imparts unique fluorescent and photoreactive properties to polymers.[1] Its incorporation into polymer chains allows for the creation of materials with applications in drug delivery, stress-sensing, and as fluorescent probes for biological detection.[2][3] For instance, polymers containing 9-AMM have been used on the surface of magnetic nanoparticles to amplify fluorescence signals for DNA detection.[2] This guide details the common and effective method for its synthesis via the esterification of 9-anthracenemethanol (B72535) with methacryloyl chloride.

Reaction Scheme

The synthesis of this compound is typically achieved through the reaction of 9-anthracenemethanol with methacryloyl chloride in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.[4]

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from representative synthesis protocols.

Table 1: Reactant and Reagent Quantities

| Compound | Molecular Weight ( g/mol ) | Protocol 1[5] | Protocol 2[4] |

| 9-Anthracenemethanol | 208.26 | 30 g | 9.3 g (45 mmol) |

| Methacryloyl Chloride | 104.53 | 21 mL | 8 g (77 mmol) |

| Triethylamine | 101.19 | 30 mL | 6.0 g (59 mmol) |

| Pyridine | 79.10 | 20 mL | - |

| Tetrahydrofuran (THF) | - | 150 mL | - |

| Dichloromethane (DCM) | - | - | 60 mL |

Table 2: Reaction Conditions and Yield

| Parameter | Protocol 1[5] | Protocol 2[4] |

| Reaction Temperature | 0 °C to room temperature | 0 °C (ice water bath) |

| Reaction Time | 1 hour | Overnight |

| Product Yield | 21 g | 7.1 g (58 mol%) |

| Melting Point | - | 59-60 °C |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 8.55 (s, 1H), 8.41 (d, J=8.9 Hz, 2H), 8.07 (d, J=8.4 Hz, 2H), 7.61 (t, J=7.7 Hz, 2H), 7.53 (t, J=7.9 Hz, 2H), 6.25 (s, 2H), 6.08 (s, 1H), 5.54 (s, 1H), 1.95 (s, 3H) ppm.[5] |

| ¹H NMR (CDCl₃) | δ 8.51 (s, 1H), 8.38 (d, J=10Hz, 2H), 8.03 (d, J=10Hz, 2H), 7.44-7.60 (m, 4H), 6.22 (s, 2H), 6.05 (s, 1H), 5.50 (s, 1H), 1.92 (s, 3H) ppm.[4] |

| IR (KBr, cm⁻¹) | 1715, 1624, 1450, 1320, 1296, 1164, 1150, 1060, 1008, 964, 946, 892, 740, 700, 640, 600, 568, 500.[4] |

Detailed Experimental Protocols

Two representative protocols for the synthesis of this compound are detailed below.

Protocol 1

This protocol is adapted from a procedure found on Benchchem.[5]

-

Reaction Setup: In a reaction flask, dissolve 30 g of 9-anthracenemethanol in 150 mL of freshly distilled tetrahydrofuran (THF).

-

Addition of Reagents: To the solution, add 30 mL of triethylamine and 20 mL of pyridine. Cool the mixture to 0 °C using an ice-water bath.

-

Addition of Methacryloyl Chloride: Add 21 mL of methacryloyl chloride dropwise to the cooled mixture.

-

Reaction: After the addition is complete, remove the ice-water bath and stir the mixture for 1 hour at room temperature.

-

Workup: Add 75 mL of water to the reaction flask. Transfer the solution to a separatory funnel and extract with 500 mL of diethyl ether.

-

Washing: Wash the organic extract sequentially with 150 mL of 1 M aqueous HCl, 150 mL of 5% aqueous NaHCO₃, and 150 mL of brine.

-

Purification: Evaporate the solvent under vacuum. Recrystallize the resulting solid from methanol (B129727) to yield the final product (21 g).

Protocol 2

This protocol is based on a procedure from ChemicalBook.[4]

-

Reaction Setup: In a 300 mL three-necked flask equipped with a stirrer and a thermometer, charge 9.3 g (45 mmol) of 9-anthracenemethanol, 60 mL of methylene (B1212753) chloride, and 8 g (77 mmol) of methacryloyl chloride.

-

Addition of Triethylamine: While cooling the slurry with an ice water bath, add a solution of 6.0 g (59 mmol) of triethylamine in 10 mL of methylene chloride dropwise. The slurry should become a homogeneous solution.

-

Reaction: Allow the reaction to proceed overnight while maintaining cooling in an ice water bath.

-

Workup: Add 30 mL of water to dissolve the triethylamine hydrochloride salt that has formed. Stir thoroughly.

-

Washing: Separate the organic layer and wash it again with 30 mL of water. Dry the methylene chloride solution over anhydrous sodium sulfate.

-

Purification: To the filtered methylene chloride solution, add 100 mL of methanol and store in a refrigerator for recrystallization. After 2 days, filter the precipitated crystals by suction and dry them to obtain pale yellow microcrystals (7.1 g).

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward and well-documented procedure. The protocols provided in this guide, along with the summarized quantitative data and workflow visualization, offer a comprehensive resource for researchers and professionals in the fields of materials science and drug development. Careful control of reaction conditions and thorough purification are key to obtaining a high-purity product suitable for polymerization and other advanced applications.

References

Characterization of Poly(9-Anthracenylmethyl Methacrylate): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(9-anthracenylmethyl methacrylate) (PAnMMA) is a fluorescent polymer with significant potential in various scientific and biomedical fields, including drug delivery, sensing, and advanced materials. Its unique photophysical properties, derived from the pendant anthracene (B1667546) moieties, make it a subject of great interest. This technical guide provides a comprehensive overview of the characterization of PAnMMA, detailing the key analytical techniques used to elucidate its structural, thermal, and molecular weight properties. Detailed experimental protocols and representative data are presented to assist researchers in the synthesis and characterization of this versatile polymer.

Introduction

Poly(this compound) is a polymer distinguished by the presence of a bulky, fluorescent anthracenyl group attached to the methacrylate (B99206) backbone.[1] This structure imparts unique optical and physical properties to the material, making it a valuable component in the development of functional polymers. Applications are diverse, ranging from its use in conductive polymer binders for silicon anodes in lithium-ion batteries to serving as a signal amplification agent in ultrasensitive DNA detection.[2] A thorough understanding of its characteristics is paramount for its effective application. This guide outlines the principal methods for its characterization.

Synthesis of Poly(this compound)

PAnMMA can be synthesized through various polymerization techniques, including conventional free radical polymerization and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP).[2] The choice of method influences the polymer's molecular weight, polydispersity, and architecture.

Monomer Synthesis: this compound

The monomer, this compound, is typically synthesized by the esterification of 9-anthracenemethanol (B72535) with methacryloyl chloride in the presence of a base such as triethylamine.[3]

Polymerization of this compound

A common method for the controlled polymerization of this compound is Atom Transfer Radical Polymerization (ATRP), which allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[2]

Spectroscopic Characterization

Spectroscopic techniques are fundamental to confirming the chemical structure of PAnMMA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of both the monomer and the resulting polymer.

-

Monomer (this compound): The ¹H NMR spectrum of the monomer in CDCl₃ shows characteristic peaks for the vinyl protons at approximately 5.50 and 6.05 ppm, the methyl protons of the methacrylate group at around 1.92 ppm, the methylene (B1212753) protons adjacent to the anthracene ring at about 6.22 ppm, and the aromatic protons of the anthracene group in the range of 7.44-8.51 ppm.[3]

-

Polymer (Poly(this compound)): Upon polymerization, the vinyl proton signals (around 5.5-6.1 ppm) disappear, and broad signals corresponding to the polymer backbone protons appear. The characteristic signals of the anthracene group and the methyl and methylene protons of the methacrylate side chain remain, although they may be broadened.

| Assignment | Chemical Shift (δ, ppm) - Monomer [3] | Expected Chemical Shift (δ, ppm) - Polymer |

| Anthracene Aromatic Protons | 7.44 - 8.51 (m) | 7.4 - 8.5 (br m) |

| Methylene Protons (-CH₂-O) | 6.22 (s) | 5.8 - 6.2 (br s) |

| Vinyl Protons (=CH₂) | 6.05 (s), 5.50 (s) | Absent |

| Methyl Protons (-CH₃) | 1.92 (s) | 0.8 - 1.2 (br m) |

| Polymer Backbone Protons (-CH₂-C-) | N/A | 1.8 - 2.1 (br m) |

Table 1. ¹H NMR Chemical Shift Assignments for this compound and Poly(this compound).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the polymer. The spectrum of PAnMMA is characterized by the following absorption bands:

| **Wavenumber (cm⁻¹) ** | Assignment |

| ~1715 | C=O stretching of the ester group[3] |

| ~1624 | C=C stretching of the aromatic ring[3] |

| ~1150-1296 | C-O stretching of the ester group[3] |

| ~740-892 | C-H out-of-plane bending of the anthracene ring[3] |

Table 2. Characteristic FTIR Absorption Bands of Poly(this compound).

UV-Visible and Fluorescence Spectroscopy

The photophysical properties of PAnMMA are primarily investigated using UV-Visible and fluorescence spectroscopy. The anthracene moiety is responsible for the characteristic absorption and emission spectra.

| Parameter | Value |

| Molar Extinction Coefficient (ε) at 370 nm | 6713 M⁻¹cm⁻¹[1] |

| UV Absorption Maxima (λmax) | ~249 nm, with characteristic vibronic bands of anthracene between 300 and 400 nm.[4] |

| Fluorescence Emission Maxima (λem) | Typically in the range of 400-450 nm. |

Table 3. Photophysical Properties of Poly(this compound).

Thermal Analysis

The thermal properties of PAnMMA are crucial for determining its processing conditions and thermal stability.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the polymer. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

| Parameter | Value |

| Glass Transition Temperature (Tg) | 418 K (145 °C)[1] |

Table 4. Thermal Properties of Poly(this compound) from DSC.

Thermogravimetric Analysis (TGA)

Molecular Weight Determination

The molecular weight and molecular weight distribution of PAnMMA are critical parameters that influence its physical and mechanical properties.

Gel Permeation Chromatography (GPC)

GPC, also known as size exclusion chromatography (SEC), is the most common technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers.

| Sample | Mn ( g/mol ) | PDI (Mw/Mn) |

| PAnMMA (Example) | 143,000 | 1.5 |

Table 5. Representative Molecular Weight Data for Poly(this compound).[1]

Experimental Protocols

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the PAnMMA sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals and assign the peaks based on their chemical shifts and multiplicities.

Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 5-10 mg of the PAnMMA sample into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. A heat-cool-heat cycle is often used to erase the thermal history of the sample.

-

Data Analysis: Analyze the second heating scan to determine the glass transition temperature (Tg), typically taken as the midpoint of the transition.

Gel Permeation Chromatography (GPC)

-

Eluent Preparation: Prepare the mobile phase (e.g., tetrahydrofuran (B95107) - THF) and filter it.

-

Sample Preparation: Dissolve the PAnMMA sample in the eluent at a concentration of approximately 1 mg/mL and filter the solution through a syringe filter (e.g., 0.45 µm).

-

Calibration: Calibrate the GPC system using a set of narrow molecular weight standards (e.g., polystyrene or PMMA).

-

Sample Analysis: Inject the PAnMMA solution into the GPC system.

-

Data Analysis: Determine the Mn, Mw, and PDI of the sample relative to the calibration standards.[6]

Logical Workflow for PAnMMA Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of PAnMMA.

Conclusion

The characterization of poly(this compound) is a multi-faceted process that relies on a combination of spectroscopic, thermal, and chromatographic techniques. This guide has provided an in-depth overview of the essential methods for analyzing the structure, thermal behavior, and molecular weight of PAnMMA. By following the detailed protocols and utilizing the reference data presented, researchers, scientists, and drug development professionals can confidently characterize this promising fluorescent polymer for their specific applications.

References

An In-depth Technical Guide to the Fluorescence Quenching of 9-Anthracenylmethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Anthracenylmethyl methacrylate (B99206) (AMMA) is a fluorescent monomer of significant interest in the development of advanced materials, including sensors, drug delivery systems, and photoresponsive polymers. The fluorescence of the anthracene (B1667546) moiety in AMMA is highly sensitive to its local environment and can be quenched by a variety of molecules. Understanding the mechanisms and kinetics of this fluorescence quenching is crucial for the rational design and application of AMMA-based materials. This technical guide provides a comprehensive overview of the fluorescence quenching of AMMA, including the underlying photophysical principles, detailed experimental protocols for its characterization, and a summary of available quantitative data. Furthermore, it explores the application of AMMA's fluorescence quenching in a hypothetical DNA sensing platform, illustrating the potential of this phenomenon in the development of novel diagnostic tools.

Introduction to Fluorescence Quenching

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. A molecule in its ground electronic state (S₀) can be promoted to an excited singlet state (S₁) by absorbing a photon. The molecule can then return to the ground state through various relaxation pathways, one of which is the emission of a photon, i.e., fluorescence.

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample.[1] Quenching can occur through several mechanisms, which are broadly classified as either dynamic or static.[2]

-

Dynamic Quenching: This type of quenching occurs when the excited fluorophore collides with a quencher molecule in solution.[2] Upon collision, the fluorophore returns to its ground state without the emission of a photon. Dynamic quenching affects the excited state of the fluorophore, and therefore, it reduces the fluorescence lifetime. The Stern-Volmer equation describes the relationship between fluorescence intensity and quencher concentration in dynamic quenching:

I₀/I = 1 + KSV[Q] = 1 + kqτ₀[Q]

where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, KSV is the Stern-Volmer quenching constant, kq is the bimolecular quenching rate constant, and τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.[3]

-

Static Quenching: In static quenching, the fluorophore and the quencher form a non-fluorescent complex in the ground state.[2] This complex formation reduces the concentration of the fluorophore that can be excited, leading to a decrease in fluorescence intensity. Since the uncomplexed fluorophore is unaffected, its fluorescence lifetime remains unchanged. The relationship between fluorescence intensity and quencher concentration in static quenching also follows the Stern-Volmer equation.[4]

The key to distinguishing between dynamic and static quenching is to measure the fluorescence lifetime as a function of quencher concentration. In dynamic quenching, the lifetime decreases with increasing quencher concentration, whereas in static quenching, the lifetime remains constant.[4]

Photophysical Properties of 9-Anthracenylmethyl Methacrylate (AMMA)

The fluorescent properties of AMMA are primarily determined by the anthracene moiety. Anthracene is a well-characterized polycyclic aromatic hydrocarbon with strong absorption in the ultraviolet region and intense blue fluorescence. The methacrylate group in AMMA allows for its polymerization into various macromolecular architectures.

A study on nanoparticles incorporating AMMA demonstrated that the fluorescence of the anthracene units could be dynamically quenched by N,N-dimethylaniline (DMA). The Stern-Volmer plot for this system showed a downward curvature, suggesting that a fraction of the anthracene fluorophores was inaccessible to the quencher within the nanoparticle matrix.

Quantitative Data on Fluorescence Quenching of Anthracene Derivatives

To provide a framework for understanding the potential quenching of AMMA, the following table summarizes quenching data for anthracene with a nitroaromatic quencher, allyl 2,4-dinitrophenyl ether (DNE), in various solvents. This data illustrates the dependence of the Stern-Volmer constant on the solvent environment.[5]

| Solvent | Dielectric Constant (ε) | Stern-Volmer Constant (KSV) (M-1) |

| Dimethylformamide (DMF) | 38.25 | 1409.8 |

| Dimethyl sulfoxide (B87167) (DMSO) | 47.24 | 1301.4 |

| Chloroform | 4.81 | 766.5 |

| Methanol (B129727) | 33.10 | 1325.8 |

| Ethanol | 25.30 | 1144.6 |

| 1-Propanol | 20.80 | 1163.5 |

| 1-Butanol | 17.84 | 1268.7 |

Table 1: Stern-Volmer quenching constants for anthracene with DNE in various solvents at room temperature.[5]

Experimental Protocols

Synthesis of this compound (AMMA)

A detailed experimental protocol for the synthesis of AMMA is provided below, adapted from established literature procedures.

Materials:

-

Methacryloyl chloride

-

Dichloromethane (B109758) (DCM), anhydrous

-

Ethanol (95%)

-

Anhydrous sodium sulfate

-

Three-necked flask, stirrer, thermometer, dropping funnel, ice water bath

Procedure:

-

In a 300 mL three-necked flask equipped with a stirrer and thermometer, dissolve 9.3 g (45 mmol) of 9-anthracenemethanol in 60 mL of anhydrous dichloromethane.

-

Add 8 g (77 mmol) of methacryloyl chloride to the flask.

-

Cool the slurry with an ice water bath.

-

Prepare a solution of 6.0 g (59 mmol) of triethylamine in 10 mL of anhydrous dichloromethane and add it dropwise to the reaction mixture while maintaining the temperature with the ice water bath. The slurry should become a homogeneous solution upon completion of the addition.

-

Allow the reaction to proceed overnight at room temperature.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with 30 mL of water twice.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and add 100 mL of methanol to the dichloromethane solution.

-

Store the solution in a refrigerator for 2 days to allow for recrystallization.

-

Collect the precipitated pale yellow microcrystals by suction filtration and dry them.

Steady-State Fluorescence Quenching Measurements

This protocol outlines the steps for a typical steady-state fluorescence quenching experiment to determine the Stern-Volmer constant.

Materials and Equipment:

-

This compound (AMMA)

-

Quencher (e.g., a nitroaromatic compound like nitromethane (B149229) or a metal salt)

-

Spectroscopic grade solvent

-

Volumetric flasks

-

Micropipettes

-

Quartz cuvettes

-

Spectrofluorometer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of AMMA in the chosen solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Prepare a high-concentration stock solution of the quencher in the same solvent.

-

-

Sample Preparation for Titration:

-

Prepare a series of samples in volumetric flasks. Each flask should contain the same concentration of AMMA and varying concentrations of the quencher.

-

This is typically achieved by adding a fixed volume of the AMMA stock solution to each flask and then adding different volumes of the quencher stock solution.

-

Bring all flasks to the same final volume with the solvent.

-

Prepare a blank sample containing only the solvent and a reference sample containing only AMMA.

-

-

Fluorescence Measurements:

-

Record the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength should be set to an absorption maximum of AMMA (e.g., around 365 nm).

-

Determine the fluorescence intensity at the emission maximum for each sample.

-

-

Data Analysis:

-

Correct the fluorescence intensities for any dilution effects if necessary.

-

Plot the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the fluorescence intensity in the presence of the quencher (I) against the quencher concentration ([Q]).

-

Perform a linear regression on the data. The slope of the resulting line is the Stern-Volmer constant, KSV.

-

Signaling Pathway and Workflow Visualization

The fluorescence quenching of AMMA can be harnessed to develop "signal-on" biosensors. Below is a conceptual workflow for a DNA sensor based on a polymer of AMMA (pAMMA) and a quencher-labeled single-stranded DNA (ssDNA) probe.

DNA Sensing Workflow

The principle of this sensor relies on the quenching of pAMMA fluorescence by a quencher-labeled ssDNA probe. Upon hybridization of the probe with its complementary target DNA, the quencher is spatially separated from the pAMMA, leading to a recovery of fluorescence.

Caption: Workflow of a pAMMA-based "signal-on" DNA sensor.

Quenching Mechanisms

The quenching of AMMA fluorescence can occur through different mechanisms, primarily photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), depending on the nature of the quencher.

Caption: Primary mechanisms of fluorescence quenching for AMMA.

Conclusion

The fluorescence of this compound is a powerful tool for probing molecular interactions and designing responsive materials. While quantitative quenching data for AMMA itself remains an area for further investigation, the principles of fluorescence quenching and the experimental protocols outlined in this guide provide a solid foundation for researchers. The potential to harness AMMA's fluorescence properties in applications such as DNA sensing highlights the importance of continued research in this area. Future work should focus on systematically characterizing the quenching of AMMA with a variety of quenchers to build a comprehensive database of its photophysical behavior, which will undoubtedly accelerate the development of innovative technologies based on this versatile fluorescent monomer.

References

The Photodimerization of 9-Anthracenylmethyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photodimerization mechanism of 9-Anthracenylmethyl methacrylate (B99206) (AMA), a cornerstone photoreaction with significant implications in materials science, nanotechnology, and drug delivery systems. This document outlines the core photochemical process, presents available quantitative data, details experimental protocols for its investigation, and provides visual representations of the mechanism and experimental workflows.

Core Mechanism: A [4+4] Cycloaddition

The photodimerization of 9-Anthracenylmethyl methacrylate is a reversible photochemical reaction driven by ultraviolet (UV) light. The fundamental process involves a [4+4] cycloaddition between two anthracene (B1667546) moieties.[1]

Upon irradiation with UV light, typically at wavelengths greater than 300 nm (e.g., 365 nm), an anthracene molecule absorbs a photon, promoting it to an excited singlet state (S₁).[2] This excited monomer can then interact with a ground-state monomer to form an excimer, an excited-state dimer. This excimer subsequently relaxes to the ground-state photodimer, forming covalent bonds between the 9 and 10 positions of the two anthracene rings.

This dimerization process results in the loss of the characteristic UV absorbance of the anthracene chromophore between 320 and 420 nm. The reverse reaction, or photocleavage, can be induced by irradiation at shorter UV wavelengths (typically <300 nm) or by heating, which restores the original anthracene structure.[3] This reversibility is a key feature for applications in smart materials and controlled-release systems.

Caption: The photodimerization mechanism of this compound.

Quantitative Data

Quantitative analysis of the photodimerization reaction is crucial for designing and optimizing applications. While specific kinetic data for this compound is not extensively published, data from its polymer and from unsubstituted anthracene provide valuable benchmarks.

| Parameter | Value | Compound | Wavelength | Notes |

| Molar Extinction Coefficient (ε) | 6713 M⁻¹cm⁻¹ | Poly(this compound) | 370 nm | Essential for concentration determination via UV-Vis spectroscopy.[4] |

| Quantum Yield (Φ) | ~0.63 (for photodissociation) | Anthracene | N/A | The quantum yield for the forward dimerization is concentration-dependent.[5] This value is for the reverse reaction of the parent compound and serves as a reference. |

| Rate Constants (k) | Not available | This compound | N/A | Kinetic studies on other anthracene derivatives suggest complex, sometimes autocatalytic, behavior.[4] |

Experimental Protocols

Investigating the photodimerization of this compound typically involves UV-Vis spectroscopy to monitor the disappearance of the monomer and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the photodimer.

Synthesis of this compound

The monomer can be synthesized by reacting 9-anthracenemethanol (B72535) with methacryloyl chloride in the presence of a base like triethylamine (B128534).

Materials:

-

9-Anthracenemethanol

-

Methacryloyl chloride

-

Triethylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

1 M HCl, 5% NaHCO₃, brine

-

Methanol (B129727) (for recrystallization)

Procedure:

-

Dissolve 9-anthracenemethanol in anhydrous THF.

-

Add triethylamine and cool the mixture to 0°C.

-

Add methacryloyl chloride dropwise to the cooled solution.

-

Allow the reaction to stir at room temperature for several hours.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer sequentially with 1 M HCl, 5% NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from methanol to yield pure this compound.

Monitoring Photodimerization by UV-Vis Spectroscopy

This protocol describes how to quantify the rate of photodimerization.

Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvette with a stopper

-

UV lamp (e.g., 365 nm LED or filtered mercury lamp)

-

Stir plate

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., THF, chloroform, or dichloromethane) in the quartz cuvette. The concentration should be chosen to have an initial absorbance between 1 and 1.5 at the absorption maximum (~365-370 nm) to ensure accurate measurements.

-

Initial Spectrum: Record the initial UV-Vis spectrum of the solution before irradiation.

-

Irradiation: Place the cuvette in a controlled setup with the UV lamp at a fixed distance. If necessary, use a stir bar to ensure homogeneity.

-

Time-course Measurement: At regular time intervals, stop the irradiation and record the full UV-Vis spectrum. The characteristic absorbance peaks of the anthracene moiety between 320 and 420 nm will decrease over time.

-

Data Analysis: Using the Beer-Lambert law (A = εbc) and the known molar extinction coefficient (ε = 6713 M⁻¹cm⁻¹ at 370 nm), calculate the concentration of the monomer at each time point. Plot the concentration versus time to determine the reaction kinetics.

Structural Confirmation by ¹H NMR Spectroscopy

NMR spectroscopy is used to confirm the formation of the photodimer by observing the appearance of new signals corresponding to the cycloadduct.

Equipment:

-

NMR Spectrometer

-

NMR tubes compatible with UV irradiation (e.g., quartz NMR tubes)

-

UV lamp (365 nm)

-

Deuterated solvent (e.g., CDCl₃ or CD₂Cl₂)

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent in a UV-compatible NMR tube.

-

Initial Spectrum: Acquire a ¹H NMR spectrum of the monomer solution before irradiation. Note the characteristic aromatic and vinyl proton signals.

-

Irradiation: Irradiate the NMR tube with a 365 nm UV lamp. The irradiation can be done in situ if the NMR spectrometer is equipped with a fiber-optic light guide, or ex situ by irradiating the tube for a set period and then re-inserting it into the spectrometer.

-

Post-Irradiation Spectrum: Acquire ¹H NMR spectra at various irradiation times.

-

Spectral Analysis: Monitor the decrease in the intensity of the monomer's aromatic proton signals and the appearance of new, upfield-shifted signals characteristic of the photodimer's bridgehead and aromatic protons. For anthracene dimers, new peaks typically appear in the 4-7 ppm region.

Caption: A typical experimental workflow for studying AMA photodimerization.

Applications and Future Outlook

The photodimerization of this compound is a powerful tool for creating photoresponsive materials. Its incorporation into polymers allows for the development of:

-

Self-healing materials: Where photodimerization can crosslink polymer chains to repair damage.

-

Drug delivery vehicles: Light-triggered cleavage of the photodimer can be used to release encapsulated drugs on demand.

-

Photoresists and lithography: The change in solubility and structure upon dimerization can be used for micropatterning.

-

Fluorescent sensors: The change in fluorescence upon dimerization can be used for sensing applications.

The continued study of the kinetics and quantum efficiencies of this and related anthracene derivatives will enable the rational design of more efficient and sophisticated photoresponsive systems for a wide range of scientific and biomedical applications.

References

An In-depth Technical Guide to the Solubility of 9-Anthracenylmethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 9-Anthracenylmethyl methacrylate (B99206) (9-AMM), a fluorescent monomer with applications in polymer synthesis, biomedical imaging, and drug delivery systems. Due to the absence of specific quantitative solubility data in publicly available literature, this guide summarizes the known qualitative solubility and provides detailed, adaptable experimental protocols for its quantitative determination.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that dictates the performance and application of a compound. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid compound like 9-Anthracenylmethyl methacrylate, the solubility in various organic solvents is a critical parameter for its use in polymerization reactions, formulation development, and analytical characterization.

Factors influencing the solubility of 9-AMM include:

-

Solvent Polarity: The principle of "like dissolves like" is paramount. The aromatic anthracene (B1667546) moiety and the methacrylate ester group in 9-AMM's structure suggest its affinity for a range of organic solvents.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature, as the dissolution process is often endothermic.

-

Purity of the Compound: Impurities can significantly alter the solubility of a substance.

Solubility Profile of this compound

| Solvent | Chemical Class | Reported Solubility |

| Acetone | Ketone | Soluble[1] |

| Chloroform | Halogenated Alkane | Soluble[1] |

| Dichloromethane | Halogenated Alkane | Soluble[1] |

| Ethanol | Alcohol | Soluble in hot ethanol[1] |

| Ethyl Acetate | Ester | Soluble[1] |

This qualitative data serves as a valuable starting point for solvent selection in various applications. However, for precise formulation and process development, quantitative determination of solubility is essential. The subsequent sections outline detailed experimental protocols to achieve this.

Experimental Protocols for Quantitative Solubility Determination

Two robust methods for the quantitative determination of the solubility of this compound are the gravimetric method and the UV-Visible spectroscopic method. These protocols are designed to be adaptable to a standard laboratory setting.

The gravimetric method is a direct and reliable technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

3.1.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (e.g., acetone, chloroform, dichloromethane, ethanol, ethyl acetate)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

3.1.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the 9-AMM (a temperature below its melting point of 80-85°C is recommended).

-

Once the solvent has completely evaporated, cool the container in a desiccator to room temperature.

-

Weigh the container with the dried 9-AMM residue on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 9-AMM by subtracting the initial weight of the empty container from the final weight of the container with the residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

This method is particularly suitable for compounds with a strong chromophore, such as the anthracene moiety in 9-AMM. It relies on Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

3.2.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (UV-grade)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks

-

Pipettes

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

3.2.2. Experimental Procedure

-

Determination of Molar Absorptivity (ε):

-

Prepare a series of standard solutions of 9-AMM of known concentrations in the selected solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). The λmax for 9-AMM is approximately 251 nm.

-

Plot a calibration curve of absorbance versus concentration.

-

The slope of the linear portion of the curve will be the molar absorptivity (ε) if the concentration is in mol/L and the path length is 1 cm.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Section 3.1.2, step 1) to prepare a saturated solution of 9-AMM at the desired temperature.

-

-

Sample Collection, Filtration, and Dilution:

-

After equilibration, withdraw a small, known volume of the supernatant using a pre-warmed syringe and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

-

Absorbance Measurement and Concentration Calculation:

-

Measure the absorbance of the diluted solution at the λmax.

-

Using the Beer-Lambert equation (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration) and the previously determined molar absorptivity, calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains to be published, its qualitative solubility in common organic solvents provides a solid foundation for its application. The detailed experimental protocols for gravimetric and UV-Visible spectroscopic analysis presented in this guide offer robust methodologies for researchers to quantitatively determine the solubility of 9-AMM in their specific solvent systems of interest. Accurate solubility data is indispensable for the successful design and implementation of studies involving this versatile fluorescent monomer in materials science and drug development.

References

9-Anthracenylmethyl methacrylate chemical properties and structure

An In-depth Technical Guide to 9-Anthracenylmethyl Methacrylate (B99206): Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and structure of monomers is crucial for the innovation of new materials and technologies. 9-Anthracenylmethyl methacrylate (AMA) is a fluorescent, photoreactive monomer that is increasingly utilized in the development of advanced polymers for a range of applications, from optoelectronics to biomedical diagnostics. This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthesis of this compound.

Chemical Structure and Identification

This compound is comprised of a methacrylate functional group attached to a 9-anthracenemethanol (B72535) moiety. The bulky, aromatic anthracene (B1667546) group imparts unique photophysical properties to the monomer and its subsequent polymers, including fluorescence and photoreactivity.

Key Structural Features:

-

Methacrylate Group: Provides the polymerizable vinyl functionality.

-

Anthracene Group: A large, polycyclic aromatic hydrocarbon that is responsible for the molecule's fluorescence and allows for photochemical reactions such as [4+4] cycloaddition upon UV irradiation.

-

Ester Linkage: Connects the methacrylate and anthracene components.

The canonical SMILES representation of the molecule is CC(=C)C(=O)OCc1c2ccccc2cc3ccccc13.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the behavior of the monomer in various solvents and under different reaction conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₆O₂ | [1] |

| Molecular Weight | 276.33 g/mol | [1] |

| Appearance | Pale yellow solid/crystals | [1][2] |

| Melting Point | 80-85 °C | [1] |

| Boiling Point | 443.0 ± 14.0 °C (Predicted) | [1][3][4] |

| Density | 1.159 ± 0.06 g/cm³ (Predicted) | [1][3] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, hot Ethanol, Ethyl Acetate | [1][3] |

| Maximum Absorption (λmax) | 249 nm |

Note: The density of the polymer, poly(this compound), has been experimentally determined to be 1.21 g/cm³.[5]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 1715 | C=O (Ester) stretch |

| 1624 | C=C (Vinyl) stretch |

| 1450, 1320, 1296 | C-H bends |

| 1164, 1150 | C-O (Ester) stretch |

| 892, 740 | Aromatic C-H out-of-plane bend |

Data sourced from ChemicalBook.[6]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The following chemical shifts (δ) are observed in CDCl₃:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.92 | s | 3H | Methyl (CH₃) |

| 5.50 | s | 1H | Vinyl (C=CH₂) |

| 6.05 | s | 1H | Vinyl (C=CH₂) |

| 6.22 | s | 2H | Methylene (B1212753) (-CH₂-) |

| 7.44-7.60 | m | 4H | Anthracene ring |

| 8.03 | d, J=10Hz | 2H | Anthracene ring |

| 8.38 | d, J=10Hz | 2H | Anthracene ring |

| 8.51 | s | 1H | Anthracene ring |

Data sourced from ChemicalBook.[6]

Experimental Protocols

The synthesis of this compound is typically achieved through the esterification of 9-anthracenemethanol with methacryloyl chloride in the presence of a base. Below are two detailed experimental protocols.

Protocol 1: Synthesis in Methylene Chloride

Materials:

-

9-Anthracenemethanol (9.3g, 45mmol)

-

Methylene chloride (60mL + 10mL)

-

Methacryloyl chloride (8g, 77mmol)

-

Triethylamine (B128534) (6.0g, 59mmol)

-

Anhydrous sodium sulfate

-

Methanol (B129727) (100mL)

-

Ice-water bath

-

300mL three-necked flask with stirrer and thermometer

Procedure:

-

Charge the three-necked flask with 9-anthracenemethanol (9.3g) and methylene chloride (60mL).

-

Add methacryloyl chloride (8g) to the slurry.

-

While cooling the flask with an ice-water bath, add a solution of triethylamine (6.0g) in methylene chloride (10mL) dropwise. The slurry will become a homogeneous solution.

-

Allow the reaction to stand overnight while cooling in the ice-water bath.

-

Add 30mL of water and stir to dissolve the triethylamine hydrochloride salt.

-

Wash the organic layer with an additional 30mL of water.

-

Dry the methylene chloride solution over anhydrous sodium sulfate.

-

Filter the solution and add 100mL of methanol to induce recrystallization.

-

Store the solution in a refrigerator for 2 days.

-

Collect the precipitated pale yellow microcrystals by suction filtration and dry. (Yield: 7.1g, 58mol%).[6]

Protocol 2: Synthesis in Tetrahydrofuran (THF)

Materials:

-

9-Anthracenemethanol (30g)

-

Freshly distilled THF (150mL)

-

Triethylamine (30mL)

-

Pyridine (B92270) (20mL)

-

Methacryloyl chloride (21mL)

-

Diethyl ether (500mL)

-

Aqueous HCl (1M, 150mL)

-

Aqueous NaHCO₃ (5%, 150mL)

-

Brine (150mL)

-

Methanol for recrystallization

-

Ice-water bath

Procedure:

-

Dissolve 9-anthracenemethanol (30g) in freshly distilled THF (150mL).

-

Add triethylamine (30mL) and pyridine (20mL) to the solution and cool to 0°C in an ice-water bath.

-

Add methacryloyl chloride (21mL) dropwise.

-

After the addition is complete, remove the ice-water bath and stir the mixture for 1 hour.

-

Add water (75mL) to the reaction flask.

-

Transfer the solution to a separatory funnel and extract with diethyl ether (500mL).

-

Wash the extract sequentially with aqueous HCl (1M, 150mL), aqueous NaHCO₃ (5%, 150mL), and brine (150mL).

-

Evaporate the solvent in vacuum.

-

Recrystallize the product from methanol. (Yield: 21g).

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Research and Development

This compound is a valuable monomer for creating polymers with specific photophysical properties. Its applications are primarily in materials science and diagnostics.

-

Fluorescent Polymers and Sensors: The anthracene moiety makes polymers derived from this monomer highly fluorescent. This property is exploited in the development of optical fiber sensors, for example, for the determination of tetracycline.[1]

-

Photoreactive Materials: The ability of the anthracene groups to undergo photodimerization upon exposure to UV light is used to create cross-linked polymer networks. This has applications in the development of self-healing materials, photoresponsive hydrogels, and UV-curable coatings.

-

Biomedical and Diagnostic Applications: Polymers of this compound (pAMMA) can be linked to the surface of nanoparticles. For instance, binding pAMMA to magnetic nanoparticles has been shown to significantly amplify the fluorescence signal for DNA detection, leading to ultrasensitive diagnostic assays.[7]

-

Advanced Materials for Energy: This monomer is used in the preparation of conductive polymer binders for silicon anodes in lithium-ion batteries, which can improve battery performance.[7]

Safety and Handling

This compound is classified as causing serious eye damage (H318).

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. A dust mask (type N95 or equivalent) is also recommended.

-

Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Wash hands and skin thoroughly after handling.[4]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4]

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]

-

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. The compound is light-sensitive.[4] It should be stored locked up.[4]

This technical guide provides a foundational understanding of this compound for professionals engaged in chemical research and development. The unique combination of a polymerizable methacrylate group and a photoreactive, fluorescent anthracene core makes it a versatile building block for a new generation of advanced materials.

References

Spectroscopic and Synthetic Profile of 9-Anthracenylmethyl Methacrylate (AMMA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of 9-Anthracenylmethyl methacrylate (B99206) (AMMA), a fluorescent, photoreactive monomer. AMMA is a valuable building block in the development of advanced materials for optoelectronics, sensing, and drug delivery applications. Its anthracene (B1667546) moiety imparts unique photophysical characteristics, making its thorough characterization essential for its effective utilization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 9-Anthracenylmethyl methacrylate, providing a reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H-NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.51 | s | 1H | Anthracene ring |

| 8.38 | d, J = 10Hz | 2H | Anthracene ring |

| 8.03 | d, J = 10Hz | 2H | Anthracene ring |

| 7.44-7.60 | m | 4H | Anthracene ring |

| 6.22 | s | 2H | Methylene group (-CH₂-) |

| 6.05 | s | 1H | Vinyl (=CH₂) |

| 5.50 | s | 1H | Vinyl (=CH₂) |

| 1.92 | s | 3H | Methyl (-CH₃) |

Source:[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 2: FT-IR Spectroscopic Data for this compound (KBr)

| Wavenumber (cm⁻¹) | Assignment |

| 1715 | C=O stretching (ester) |

| 1624 | C=C stretching (vinyl) |

| 1450 | C-H bending (methyl/methylene) |

| 1320, 1296 | C-O stretching (ester) |

| 1164, 1150 | C-O stretching (ester) |

| 892 | =C-H bending (vinyl) |

| 740 | C-H out-of-plane bending (aromatic) |

Source:[1]

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Table 3: Photophysical Properties of this compound

| Parameter | Wavelength (nm) | Notes |

| UV Absorption (λmax) | 249, 251 | Data for the monomer and a copolymer containing the monomer. |

| Fluorescence Emission | 416 | Data for a copolymer of methyl methacrylate and this compound. |

Source:[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 9-anthracenemethanol (B72535) with methacryloyl chloride in the presence of a base.[1] The following is a representative experimental protocol.

Materials:

-

9-Anthracenemethanol

-

Methacryloyl chloride

-

Dichloromethane (B109758) (anhydrous)

-

Anhydrous sodium sulfate

-

Ice bath

-

Standard glassware for organic synthesis (three-necked flask, dropping funnel, condenser)

-

Stirrer

Procedure:

-

Reaction Setup: In a 300 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 9.3 g (45 mmol) of 9-anthracenemethanol in 60 mL of anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Base and Acyl Chloride: While maintaining the temperature at 0°C, add 8 g (77 mmol) of methacryloyl chloride to the flask. Subsequently, add a solution of 6.0 g (59 mmol) of triethylamine in 10 mL of dichloromethane dropwise to the reaction mixture over a period of 30 minutes. The slurry should become a homogeneous solution upon completion of the addition.[1]

-

Reaction: Allow the reaction to proceed at 0°C for several hours and then let it stand overnight.

-

Work-up:

-

Add 30 mL of water to the reaction mixture and stir to dissolve the triethylamine hydrochloride salt.

-

Transfer the mixture to a separatory funnel and wash the organic layer with another 30 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the dried solution and add 100 mL of methanol to the filtrate.

-

Store the solution in a refrigerator for 2 days to induce recrystallization.

-

Collect the precipitated pale yellow microcrystals by suction filtration and dry them under vacuum.

-

Expected Yield: Approximately 7.1 g (58% molar yield) of this compound.[1]

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships involving this compound.

Caption: Synthesis workflow for this compound.

Caption: Key application areas of this compound.

References

In-Depth Technical Guide to the Thermal Properties of Poly(9-anthracenylmethyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of poly(9-anthracenylmethyl methacrylate) (PAMMA), a polymer of interest for various applications due to its unique fluorescent and photoreactive characteristics. This document details its thermal behavior, including glass transition and decomposition, supported by available quantitative data and detailed experimental protocols.

Core Thermal Properties

The thermal stability and phase transitions of a polymer are critical parameters for determining its processing conditions and application limits. For PAMMA, the key thermal properties of interest are its glass transition temperature (T_g_) and its thermal decomposition profile.

Glass Transition Temperature (T_g_)

The glass transition temperature is a crucial characteristic of amorphous polymers, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Available data for the T_g_ of PAMMA and related copolymers are summarized in the table below.

| Polymer | Glass Transition Temperature (T_g_) (°C) | Measurement Method |

| Poly(this compound) (PAMMA) | 145 (418 K) | Differential Scanning Calorimetry (DSC) |

| Poly(this compound) (PAMMA) | 107 | Not specified |

| Poly[(methyl methacrylate)-co-(this compound)] | 103 | Differential Scanning Calorimetry (DSC) |

Table 1: Glass Transition Temperatures of PAMMA and a Related Copolymer.

The variation in the reported T_g_ values for homopolymer PAMMA may be attributed to differences in the molecular weight and polydispersity of the polymer samples, as well as the specific experimental conditions used for the DSC analysis.

Thermal Decomposition

The thermal stability of polymethacrylates is influenced by the structure of the ester side group. The bulky aromatic anthracene (B1667546) group in PAMMA is expected to influence its thermal stability. Generally, the thermal decomposition of polymethacrylates occurs at temperatures above 200°C[1].

Experimental Protocols

Accurate determination of thermal properties requires standardized experimental procedures. The following sections outline detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) applicable to the characterization of PAMMA.

Differential Scanning Calorimetry (DSC) for T_g_ Determination

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is ideal for determining the glass transition temperature.

Methodology:

-

Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: A differential scanning calorimeter is calibrated for temperature and heat flow using appropriate standards (e.g., indium).

-

Thermal Program:

-

First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected T_g_ (e.g., 200°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min). This step is to erase the previous thermal history of the polymer.

-

Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. The T_g_ is determined from the data of this second scan to ensure the measurement is of a consistent amorphous state.

-

-

Data Analysis: The glass transition temperature is determined from the midpoint of the step-like transition in the heat flow curve of the second heating scan.

Thermogravimetric Analysis (TGA) for Decomposition Profile

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the thermal stability and decomposition characteristics of the polymer.

Methodology:

-

Sample Preparation: A small sample of the polymer (typically 10-20 mg) is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: A thermogravimetric analyzer is calibrated for mass and temperature.

-

Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere. For studying thermal decomposition, an inert atmosphere such as nitrogen is typically used (flow rate of 50-100 mL/min).

-

Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine:

-

Onset Decomposition Temperature: The temperature at which significant mass loss begins.

-

Temperatures at Specific Weight Losses: Temperatures for 5%, 10%, 50%, etc., weight loss.

-

Residual Mass: The percentage of mass remaining at the end of the experiment. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.

-

Logical Relationships in Thermal Analysis

The thermal behavior of a polymer is governed by the relationship between its molecular structure and its response to thermal energy. The following diagram illustrates the logical flow of information obtained from thermal analysis.

Conclusion

This technical guide has summarized the available data on the thermal properties of poly(this compound). The glass transition temperature has been reported, though with some variability, and the general degradation behavior is expected to be similar to other polymethacrylates, primarily through depolymerization. The provided experimental protocols offer a standardized approach for researchers to further characterize the thermal properties of PAMMA and its composites, which is essential for its successful implementation in various scientific and industrial applications. Further research is warranted to obtain a more detailed quantitative understanding of its thermal decomposition profile through Thermogravimetric Analysis.

References

A Technical Guide to the Photoreactivity of Anthracene-Containing Polymers

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anthracene (B1667546), a polycyclic aromatic hydrocarbon, exhibits remarkable photoreactivity, primarily through a reversible [4π+4π] cycloaddition reaction. When incorporated into polymer structures, this functionality allows for the development of "smart" materials with applications ranging from self-healing systems and photoresists to advanced drug delivery platforms. Upon irradiation with long-wave UV light (typically >350 nm), adjacent anthracene moieties dimerize, leading to polymer crosslinking. This process can be reversed by exposure to short-wave UV light (<300 nm) or heat, breaking the dimer bonds and returning the polymer to its original state.[1] This guide provides an in-depth exploration of the core photochemical principles, quantitative analysis, and experimental protocols essential for professionals working with these advanced materials.

The Core Mechanism: [4π+4π] Photocycloaddition

The fundamental photoreaction of anthracene is a [4π+4π] cycloaddition, a process that is thermally forbidden by Woodward-Hoffmann rules but photochemically allowed.[2] The reaction proceeds through several key steps:

-

Photoexcitation: An anthracene molecule in its ground state (S₀) absorbs a photon of appropriate energy (λ > 350 nm), promoting an electron to a singlet excited state (S₁).

-

Excimer Formation: The excited anthracene monomer (S₁) can interact with a nearby ground-state monomer (S₀) to form an excited-state complex known as an excimer. This step is crucial and depends on the proximity and orientation of the anthracene units.

-

Cycloaddition: The excimer undergoes a cycloaddition reaction between the 9,10-positions of the two anthracene rings, forming a stable photodimer and returning to the ground state. This dimerization results in the formation of a covalent bond, which can act as a crosslink between polymer chains.

-

Cycloreversion: The process is reversible. The photodimer can absorb a photon of higher energy (shorter wavelength, typically < 300 nm) or be subjected to thermal energy, causing the cleavage of the covalent bonds and regenerating the two original anthracene monomers.[1]

Mechanism of Anthracene Photodimerization

Caption: Reversible photocycloaddition of anthracene.

Quantitative Analysis of Photoreactivity

The efficiency and rate of the photodimerization and cycloreversion processes are critical for material design. Key parameters are summarized below. It is important to note that these values can be significantly influenced by the polymer matrix, solvent, temperature, and the specific substitution on the anthracene moiety.

| Parameter | Dimerization | Cycloreversion | Notes |

| Wavelength (λ) | > 350 nm (UVA) | < 300 nm (UVC) or Heat | The distinct wavelength requirements allow for precise control over the forward and reverse reactions.[1] |

| Quantum Yield (Φ) | Varies (e.g., up to 0.2-0.3) | Typically lower than dimerization | Highly dependent on polymer structure, mobility of anthracene units, and presence of quenchers (e.g., oxygen). |

| Reaction Rate | Dependent on light intensity & concentration | Dependent on light intensity & temperature | Rates are faster in solution or in polymer matrices above their glass transition temperature (Tg) due to increased chain mobility. |

Experimental Protocols

Characterizing the photoreactivity of anthracene-containing polymers involves a suite of analytical techniques to monitor the chemical and physical changes occurring upon irradiation.

UV-Visible (UV-Vis) Spectroscopy

-

Principle: This is the primary technique used to monitor the progress of the reaction. The conjugated π-system of the anthracene monomer exhibits characteristic absorption peaks in the 300-400 nm range.[3] Upon dimerization, this conjugation is lost, causing these peaks to disappear.[4] The reverse reaction restores the original absorption spectrum.

-

Protocol:

-

Sample Preparation: Prepare a dilute solution of the polymer in a UV-transparent solvent (e.g., THF, chloroform, acetonitrile) or cast a thin film of the polymer on a quartz slide.

-

Initial Spectrum: Record the UV-Vis absorption spectrum of the non-irradiated sample from 200 to 500 nm. Note the characteristic absorbance maxima for anthracene (approx. 355, 372, 392 nm).[3]

-

Irradiation (Dimerization): Irradiate the sample with a light source emitting at >350 nm (e.g., a 365 nm LED or a filtered mercury lamp).

-

Monitoring: At set time intervals, stop the irradiation and record the UV-Vis spectrum. Observe the decrease in the anthracene absorbance peaks.

-

Irradiation (Cleavage): Once dimerization is complete (i.e., the peaks have disappeared), irradiate the same sample with a short-wavelength UV source (e.g., 254 nm).

-

Monitoring Reversion: Periodically record the UV-Vis spectrum to observe the reappearance of the characteristic anthracene absorption bands.

-

Fluorescence Spectroscopy

-

Principle: Anthracene monomers are highly fluorescent, while the photodimers are non-fluorescent. This ON-OFF behavior provides a sensitive method for tracking the reaction. Additionally, the formation of an excimer can sometimes be observed as a broad, red-shifted, and unstructured emission band.[2]

-

Protocol:

-

Sample Preparation: Prepare a dilute solution or thin film as described for UV-Vis spectroscopy.

-

Initial Spectrum: Record the fluorescence emission spectrum by exciting at one of the anthracene absorption maxima (e.g., 372 nm).

-

Irradiation and Monitoring: Irradiate the sample for dimerization (λ > 350 nm) and periodically measure the decrease in fluorescence intensity.

-

Reversion: Irradiate with cleavage wavelength (λ < 300 nm) and monitor the recovery of the fluorescence signal.

-

Size-Exclusion Chromatography (SEC) / Gel-Permeation Chromatography (GPC)

-

Principle: SEC separates polymers based on their hydrodynamic volume in solution.[5] When photodimerization leads to intermolecular crosslinking, multiple polymer chains become linked, resulting in a significant increase in molecular weight and hydrodynamic volume. This change is observed as a shift in the SEC elution profile towards earlier elution times.[6]

-

Protocol:

-

Initial Analysis: Dissolve the non-irradiated polymer in a suitable mobile phase (e.g., THF) and inject it into the SEC system to obtain its initial molecular weight distribution (MWD).

-

Irradiation: Irradiate a solution of the polymer under the desired dimerization conditions. The concentration should be high enough to favor intermolecular crosslinking.

-

Post-Irradiation Analysis: Inject the irradiated sample into the SEC system. The appearance of a high-molecular-weight shoulder or a distinct peak at a shorter retention time indicates crosslinking.

-

Detector Consideration: Using a combination of detectors, such as a differential refractometer (DRI) and a UV-Vis detector set to an anthracene absorption wavelength, can be highly informative.[6] The UV signal will decrease for the crosslinked species, confirming that the high molecular weight fraction is a result of anthracene dimerization.

-

Typical Experimental Workflow

Caption: Workflow for analyzing photoreactive polymers.

Applications and Future Outlook

The precise spatiotemporal control afforded by light makes anthracene-containing polymers highly attractive for advanced applications.[7] In drug development, they can be used to create photo-triggered release systems, where a drug is encapsulated within a crosslinked hydrogel and released on-demand by exposing the material to a specific wavelength of light. Other applications include the fabrication of self-healing coatings, photo-patternable surfaces for cell culture, and high-density data storage. Future research is focused on shifting the activation wavelengths into the visible or near-infrared regions to improve tissue penetration and reduce potential photodamage to biological systems, further expanding their utility in the biomedical and therapeutic fields.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Photophysical Properties of Anthracene Derivatives | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Size Exclusion Chromatography – Advances in Polymer Science [ncstate.pressbooks.pub]

- 6. docs.paint.org [docs.paint.org]

- 7. researchgate.net [researchgate.net]

- 8. Enhanced photo-reactivity of polyanthracene in the VIS region - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Fluorescence Quantum Yield of 9-Anthracenylmethyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction to 9-Anthracenylmethyl Methacrylate (B99206) (AMMA)

9-Anthracenylmethyl methacrylate is a fluorescent monomer that incorporates the highly luminescent anthracene (B1667546) chromophore. This monomer is of significant interest in materials science and drug development due to its potential applications in the creation of fluorescent polymers for sensors, imaging agents, and light-emitting materials. The fluorescence quantum yield (Φf) is a critical parameter for these applications, as it quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed.

Photophysical Data

The following table summarizes the known photophysical properties of AMMA and the reference compound, anthracene. This data is essential for designing experiments to measure the quantum yield of AMMA.

| Compound | Solvent | Excitation Max (λ_ex) | Emission Max (λ_em) | Quantum Yield (Φ_f) | Refractive Index (η) |

| This compound (AMMA) | Not Specified | 362 nm | 407 nm | To be determined | Solvent Dependent |

| Anthracene (Standard) | Cyclohexane | 350 nm | - | 0.36 | 1.426 |

| Anthracene (Standard) | Ethanol | - | - | 0.27 | 1.361 |

Experimental Protocol: Relative Quantum Yield Determination